Lymecycline
Lymecycline
Lymecycline is a tetracycline-based broad-spectrum antibiotic. It is approximately 5,000 times more soluble than tetracycline base and is unique amongst tetracyclines in that it is absorbed by an active transport process across the intestinal wall, making use of the same fast and efficient mechanism by which carbohydrates. Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections.
Brand Name:
Vulcanchem
CAS No.:
992-21-2
VCID:
VC0534151
InChI:
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
SMILES:
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Molecular Formula:
C29H38N4O10
Molecular Weight:
602.641
Lymecycline
CAS No.: 992-21-2
Inhibitors
VCID: VC0534151
Molecular Formula: C29H38N4O10
Molecular Weight: 602.641
Purity: 85%
CAS No. | 992-21-2 |
---|---|
Product Name | Lymecycline |
Molecular Formula | C29H38N4O10 |
Molecular Weight | 602.641 |
IUPAC Name | (2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid |
Standard InChI | InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 |
Standard InChIKey | PZTCVADFMACKLU-UEPZRUIBSA-N |
SMILES | CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Appearance | Solid powder |
Boiling Point | 648.97°C (rough estimate) |
Density | 1.53 |
Melting Point | 192.5°C |
Description | Lymecycline is a tetracycline-based broad-spectrum antibiotic. It is approximately 5,000 times more soluble than tetracycline base and is unique amongst tetracyclines in that it is absorbed by an active transport process across the intestinal wall, making use of the same fast and efficient mechanism by which carbohydrates. Lymecycline is lipophilic and easily crosses the cell membrane and passively diffuses through bacterial porin channels. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. |
Purity | 85% |
Shelf Life | >2 years if stored properly |
Solubility | Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride. |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Lymecycline; Mucomycin; Tetralisal; Limeciclina |
Reference | 1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791. 2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323. 3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127. 4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898. 5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477. |
PubChem Compound | 54707177 |
Last Modified | Dec 19 2021 |
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